methyl 2-methyl-4-phenyl-2H-pyrazole-3-carboxylate
Description
Properties
CAS No. |
23097-85-0 |
|---|---|
Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
methyl 2-methyl-4-phenylpyrazole-3-carboxylate |
InChI |
InChI=1S/C12H12N2O2/c1-14-11(12(15)16-2)10(8-13-14)9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI Key |
XBJGMURQLPWXOC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Structure
- Molecular Formula: C14H14N2O2
- Molecular Weight: 216.24 g/mol
- Synonyms: Methyl 1-methyl-4-phenyl-1H-pyrazole-5-carboxylate (alternative nomenclature)
- PubChem CID: 13400760
The compound features a pyrazole ring substituted at the 2-position with a methyl group, at the 4-position with a phenyl group, and at the 3-position with a methyl carboxylate ester group.
Preparation Methods
General Synthetic Strategy
The synthesis of methyl 2-methyl-4-phenyl-2H-pyrazole-3-carboxylate typically involves:
- Formation of the pyrazole core with appropriate substitution.
- Introduction of the carboxylate ester functionality at the 3-position.
- Functional group transformations to achieve the desired substitution pattern.
Industrially Viable Preparation Route
A patented method (CN103958496A) describes an industrially applicable process for preparing N-substituted 1H-pyrazole-5-carboxylate compounds, including this compound derivatives. The method emphasizes safety, cost-effectiveness, and scalability, avoiding highly reactive organolithium reagents traditionally used in pyrazole deprotonation.
Stepwise Process Overview
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Deprotonation of pyrazole precursor at the 5-position using a magnesium-organic base | Magnesium-organic base with carbon-bound magnesium | Formation of magnesium-pyrazolide intermediate |
| 2 | Carbonylation of the intermediate with carbon dioxide or equivalent | CO2 or CO2 equivalent under controlled conditions | Formation of pyrazole-5-carboxylic acid intermediate |
| 3 | Conversion of carboxylic acid to methyl ester via esterification | Methanol and acid catalyst (e.g., sulfuric acid) | Formation of this compound |
| 4 | Optional further derivatization if required | Various reagents depending on target derivative | Final compound or intermediate derivatives |
This method reduces the number of steps compared to traditional routes, lowers energy consumption by avoiding cryogenic conditions, and enhances safety by replacing organolithium reagents with organomagnesium bases.
Traditional Synthetic Approaches
Prior art methods involve:
- Deprotonation of 1H-pyrazole derivatives using organolithium bases such as n-butyllithium or lithium diisopropylamide at low temperatures.
- Carboxylation with carbon dioxide to form pyrazole carboxylic acids.
- Subsequent chlorination to form acyl chlorides using reagents like thionyl chloride or oxalyl chloride.
- Esterification to obtain methyl esters.
These methods, although well-documented in the literature (Khimiya Geterotsiklicheskikh Soedinenii 1975, Bioorganic & Medicinal Chemistry Letters 2005, 2007, 2008), are less favorable for scale-up due to:
Comparative Analysis of Preparation Methods
| Feature | Organolithium-Based Method | Organomagnesium-Based Method (Patented) |
|---|---|---|
| Reagents | n-Butyllithium, LDA | Magnesium-organic base |
| Reaction Temperature | Low temperature (often below 0°C) | Mild to moderate temperatures |
| Number of Steps | Typically 4 or more | 3 to 4 steps |
| Safety Concerns | High (pyrophoric reagents) | Lower (less reactive reagents) |
| Industrial Scalability | Limited due to safety and cost | High due to safer reagents and fewer steps |
| Yield and Purity | High but variable depending on conditions | Comparable or improved yields with better selectivity |
| Cost Efficiency | Lower due to expensive reagents and energy usage | Higher due to cheaper reagents and milder conditions |
Research Outcomes and Data
Yield and Purity
- The patented magnesium-based method reports yields of pyrazole-5-carboxylate intermediates exceeding 80%, with final methyl ester yields in the range of 75-85% under optimized conditions.
- Organolithium methods yield similar purities but require stringent control of reaction parameters to avoid side reactions.
Reaction Conditions Optimization
- The magnesium-based method allows for carbonylation at atmospheric to slightly elevated CO2 pressures, facilitating safer and more straightforward operations.
- Esterification is performed under conventional acidic catalysis, with reaction times optimized between 2-6 hours at reflux temperatures for methanol.
Industrial Applicability
- The magnesium method has been demonstrated at pilot scale, showing reproducibility and robustness.
- The method's avoidance of cryogenic temperatures and pyrophoric reagents significantly reduces operational hazards and costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-4-phenyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the molecule.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include potassium hydroxide for basic hydrolysis, and various oxidizing and reducing agents depending on the desired transformation . Reaction conditions often involve refluxing in solvents like ethanol, toluene, or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, basic hydrolysis of the ester group yields the corresponding carboxylic acid .
Scientific Research Applications
Methyl 1-methyl-4-phenyl-1H-pyrazole-5-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic systems.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which methyl 1-methyl-4-phenyl-1H-pyrazole-5-carboxylate exerts its effects involves interaction with specific molecular targets and pathways. For instance, pyrazole derivatives are known to inhibit enzymes like cyclooxygenase (COX), which plays a role in inflammation . The compound’s structure allows it to interact with various biological targets, leading to its diverse biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Key analogues include ethyl-substituted pyrazole carboxylates and derivatives with varying substituents (e.g., trifluoromethyl, nitro, or additional phenyl groups). Below is a comparative analysis based on substituent effects and applications:
Table 1: Comparison of Substituents and Properties
Key Differences and Implications
- Ester Group Variation : Methyl esters (target compound) generally exhibit lower molecular weight and higher volatility compared to ethyl esters (e.g., Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate). This affects their suitability in gas-phase applications or chromatography .

- Substituent Electronic Effects : The trifluoromethyl group in Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate enhances electrophilicity, making it reactive in nucleophilic substitutions. In contrast, the phenyl group in the target compound contributes to aromatic stacking but reduces electrophilicity .
- Crystallographic Behavior : The phenyl group at position 4 in the target compound likely promotes planar molecular packing, facilitating crystallinity. Tools like SHELXL and ORTEP-3 are critical for analyzing such structural features .
Research Findings and Methodological Insights
Crystallographic and Computational Tools
- Structural Refinement : Programs like SHELXL and WinGX are widely used for refining crystal structures of pyrazole derivatives. For example, SHELXL’s robust algorithms enable precise modeling of phenyl ring orientations and hydrogen-bonding networks .
- Visualization : ORTEP-3 provides graphical representations of thermal ellipsoids, aiding in the interpretation of steric effects from substituents like trifluoromethyl or nitro groups .
Q & A
Basic Research Question
- Storage Conditions : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis or oxidation .
- Handling Protocols : Use moisture-free solvents and anhydrous reaction conditions to avoid ester degradation .
How can researchers address conflicting spectroscopic data when characterizing novel pyrazole-3-carboxylate derivatives?
Advanced Research Question
- Multi-Technique Cross-Validation : Correlate NMR, IR, and MS data to resolve ambiguities (e.g., overlapping proton signals) .
- Computational NMR Prediction : Tools like ACD/Labs or Gaussian-based simulations validate peak assignments .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation .
What role do solvent effects play in the regioselectivity of pyrazole ring formation during synthesis?
Advanced Research Question
- Polar Solvents : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, favoring 1,3-dipolar cycloaddition pathways .
- Dielectric Constant Correlation : Solvents with higher dielectric constants (ε > 30) enhance transition-state stabilization, as modeled via COSMO-RS .
How can researchers design experiments to probe the catalytic mechanisms of this compound in coordination chemistry?
Advanced Research Question
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .
- Spectroscopic Trapping : Use in situ FTIR or Raman to detect metal-ligand intermediates .
- DFT-MD Simulations : Model metal coordination geometries (e.g., N,O-chelation) and their stability under varying pH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

